Methyl 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate is a complex organic compound with significant implications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 329.42 g/mol. This compound is classified as a thiazolo-pyrimidine derivative, which is known for diverse biological activities, including anti-inflammatory and analgesic properties, making it a candidate for drug development.
The synthesis of methyl 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate typically involves multi-step synthetic routes. Common methods for synthesizing such compounds include:
Technical details may involve the use of environmentally friendly catalysts to enhance yields and reduce by-products during synthesis .
The structure of methyl 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate features several functional groups that contribute to its chemical properties:
InChI=1S/C17H19N3O2S/c1-11-3-5-13(6-4-11)9-18-15(21)8-14-10-23-17-19-12(2)7-16(22)20(14)17/h3-7,14H,8-10H2,1-2H3,(H,18,21)
This structural representation indicates the arrangement of atoms and the connectivity within the molecule.
Methyl 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate can undergo various chemical reactions due to its functional groups:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for methyl 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate involves interactions at the molecular level with biological targets:
Data supporting these mechanisms typically arise from empirical studies that assess biological activity through in vitro and in vivo models .
Methyl 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate generally presents as a crystalline solid with moderate solubility in organic solvents.
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to characterize these properties accurately .
Methyl 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-y)acetyl)piperidine -4-carboxylate has potential applications in several scientific fields:
The ongoing research into thiazolo-pyrimidine derivatives indicates a promising future for this compound class in drug discovery and development efforts .
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7